molecular formula C11H13BrO2 B096226 Methyl 2-bromo-4-phenylbutanoate CAS No. 16503-47-2

Methyl 2-bromo-4-phenylbutanoate

Cat. No.: B096226
CAS No.: 16503-47-2
M. Wt: 257.12 g/mol
InChI Key: UIZZMKUFGKXJNR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-phenylbutanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a bromine atom and a phenyl group attached to a butanoate ester. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-bromo-4-phenylbutanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-phenylbutanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenylacetic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: Methyl 2-hydroxy-4-phenylbutanoate, methyl 2-amino-4-phenylbutanoate.

    Reduction: Methyl 2-bromo-4-phenylbutanol.

    Oxidation: Methyl 2-bromo-4-phenylbutanoic acid.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    Methyl 4-bromo-2-phenylbutanoate: Similar structure but with different bromine positioning.

    Methyl 2-chloro-4-phenylbutanoate: Chlorine atom instead of bromine, affecting reactivity.

    Methyl 2-bromo-4-methylbutanoate: Methyl group instead of phenyl, altering steric and electronic properties.

Uniqueness: Methyl 2-bromo-4-phenylbutanoate is unique due to the combination of the bromine atom and phenyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

IUPAC Name

methyl 2-bromo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZMKUFGKXJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306852
Record name Methyl α-bromobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-47-2
Record name Methyl α-bromobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16503-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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